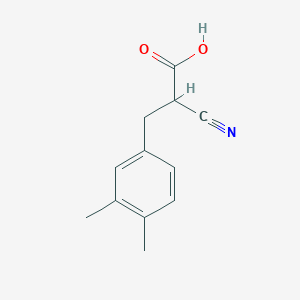

2-Cyano-3-(3,4-dimethylphenyl)propionic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-cyano-3-(3,4-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)6-11(7-13)12(14)15/h3-5,11H,6H2,1-2H3,(H,14,15) |

InChI Key |

OYICRZZJIRTBCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C#N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Procedure

- Reactants :

- 3,4-Dimethylbenzaldehyde (1.0 eq)

- Cyanoacetic acid (1.2 eq)

- Catalyst : Ammonium acetate (0.1–0.3 eq) or piperidine (0.05–0.1 eq)

- Solvent : Ethanol, toluene, or dimethyl sulfoxide (DMSO)

- Conditions : Reflux at 80–100°C for 4–12 hours under inert atmosphere.

Example :

A mixture of 3,4-dimethylbenzaldehyde (10.0 g, 67.1 mmol), cyanoacetic acid (7.2 g, 84.6 mmol), and ammonium acetate (1.3 g) in ethanol (150 mL) was refluxed for 8 hours. The product precipitated upon cooling and was purified via recrystallization (ethanol/water), yielding 12.1 g (82%) of white crystals.

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C: Slow kinetics; >100°C: Side reactions |

| Catalyst Loading | 5–10 mol% | Excess base promotes decarboxylation |

| Solvent Polarity | Ethanol > DMSO | Polar aprotic solvents enhance rate |

Meldrum’s Acid-Mediated Synthesis

An alternative route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form the propionic acid backbone through a decarboxylative condensation.

Procedure

- Condensation : 3,4-Dimethylbenzaldehyde reacts with Meldrum’s acid in the presence of formic acid and alkali.

- Decarboxylation : The intermediate undergoes thermal or acid-catalyzed decarboxylation to yield the target compound.

Example :

3,4-Dimethylbenzaldehyde (15.0 g, 0.10 mol), Meldrum’s acid (16.2 g, 0.11 mol), and formic acid (85%, 10 mL) were stirred in DMSO (100 mL) at 90°C for 5 hours. After neutralization with KOH, the mixture was heated to 120°C to induce decarboxylation. The crude product was extracted with ethyl acetate, yielding 14.3 g (70%).

Advantages

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Procedure

- Reactants : 3,4-Dimethylbenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq)

- Catalyst : Triethylamine (0.1 eq)

- Conditions : Microwave irradiation at 120°C for 20–30 minutes.

Example :

A mixture of 3,4-dimethylbenzaldehyde (5.0 g, 33.5 mmol), cyanoacetic acid (3.5 g, 41.1 mmol), and triethylamine (0.34 g) in DMF (50 mL) was irradiated at 120°C for 25 minutes. Post-processing yielded 5.8 g (85%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Knoevenagel Condensation | 75–85 | 95–98 | 4–12 h | High |

| Meldrum’s Acid Route | 65–75 | 90–95 | 6–18 h | Moderate |

| Microwave-Assisted | 80–90 | 97–99 | 20–30 min | Limited |

Trade-offs :

- Knoevenagel : High scalability but longer reaction times.

- Microwave : Rapid but requires specialized equipment.

Purification and Characterization

- Recrystallization : Ethanol/water (1:3) is optimal for removing unreacted aldehyde.

- Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves isomers.

- Spectroscopic Data :

Challenges and Optimization

- Decarboxylation Mitigation : Lower reaction temperatures (<100°C) and controlled pH (4–6) prevent loss of the carboxylic acid group.

- Byproduct Formation : Excess cyanoacetic acid leads to dimerization; stoichiometric ratios are critical.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Sphingosine 1-Phosphate Receptor Agonists

One of the notable applications of 2-cyano-3-(3,4-dimethylphenyl)propionic acid is in the development of sphingosine 1-phosphate receptor agonists. These compounds are significant in treating conditions such as multiple sclerosis and ulcerative colitis. The compound facilitates the isolation of peripheral blood lymphocytes and reduces the number of activated lymphocytes circulating to the gastrointestinal tract, making it a candidate for treating relapsing forms of multiple sclerosis (e.g., Clinically Isolated Syndrome, Relapsing and Remitting Multiple Sclerosis) .

2. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activities. For instance, studies have shown that similar compounds with substituted pyrazoles demonstrate significant anti-inflammatory effects, suggesting potential applications in developing new anti-inflammatory drugs .

Agricultural Science

1. Herbicide Development

The compound's structure allows it to be utilized in synthesizing herbicides. Its derivatives can interact with plant growth regulators, providing insights into selectivity and modes of action in agrochemicals. This application is crucial for improving herbicide efficacy while minimizing environmental impact .

2. Metabolic Pathways

Understanding the metabolic pathways of herbicides containing this compound can elucidate their behavior in soil and plant systems. This knowledge helps in assessing their environmental fate and optimizing their use in agriculture .

Synthetic Methodologies

1. Efficient Synthesis Techniques

Recent patents have described efficient synthesis methods for this compound that involve fewer steps and reduced environmental pollution compared to traditional methods. One such method includes a condensation reaction involving 2-cyanobenzaldehyde and Meldrum's acid, followed by acyl chlorination and Friedel-Crafts acylation to produce related compounds . This illustrates the compound's utility not only as an end product but also as an intermediate in complex organic syntheses.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or functional groups, influencing their reactivity, solubility, and applications.

Table 1: Key Properties of 2-Cyano-3-(3,4-dimethylphenyl)propionic Acid and Selected Analogs

Impact of Substituents on Physicochemical Properties

- Methoxy groups (e.g., 4-methoxyphenyl analog) increase polarity and aqueous solubility compared to methyl groups .

Electron-Withdrawing Groups (e.g., fluorine) :

- Functional Group Variations: Replacement of the cyano (-CN) group with a carboxylic acid (-COOH) or amino (-NH₂) group (e.g., 3-(3-methylphenyl)propionic acid or 2-amino-3-(3,4-dimethylphenyl)propanoic acid) alters reactivity. Carboxylic acids are more hydrophilic and prone to ionization, while amino groups enable participation in hydrogen bonding and salt formation .

Biological Activity

2-Cyano-3-(3,4-dimethylphenyl)propionic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13NO2

- Molar Mass : 215.25 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. For instance, it has shown selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Table 1: Summary of Biological Activities

| Activity | Effect | Target Cells |

|---|---|---|

| Antimicrobial | Inhibition of growth | Various bacterial strains |

| Anticancer | Induction of apoptosis | Cancer cell lines (e.g., HCT-116) |

| Selectivity | Higher toxicity to cancer cells | Normal cells (e.g., HEK-293) |

The biological activity of this compound is attributed to its structural components. The cyano group and the propionic acid moiety are crucial for its interaction with biological targets. These interactions can modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Anticancer Study : A study involving the treatment of HCT-116 colon cancer cells demonstrated that this compound induced apoptosis with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL across different derivatives . The study highlighted the compound's ability to selectively target cancerous cells while exhibiting minimal effects on non-cancerous cells.

- Antimicrobial Screening : Another research effort assessed the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated substantial inhibition zones in disc diffusion assays, suggesting a potent antimicrobial effect .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the phenyl ring have been shown to significantly affect the compound's reactivity and selectivity towards various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.